6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS No.:
Cat. No.: VC18309062
Molecular Formula: C10H9BrClNO2
Molecular Weight: 290.54 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one -](/images/structure/VC18309062.png)
Specification
Molecular Formula | C10H9BrClNO2 |
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Molecular Weight | 290.54 g/mol |
IUPAC Name | 6-bromo-8-chloro-2-ethyl-4H-1,4-benzoxazin-3-one |
Standard InChI | InChI=1S/C10H9BrClNO2/c1-2-8-10(14)13-7-4-5(11)3-6(12)9(7)15-8/h3-4,8H,2H2,1H3,(H,13,14) |
Standard InChI Key | DJKOALZKFGAYHT-UHFFFAOYSA-N |
Canonical SMILES | CCC1C(=O)NC2=C(O1)C(=CC(=C2)Br)Cl |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure comprises:
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Benzoxazinone core: A bicyclic system with a benzene ring fused to an oxazine ring containing a carbonyl group at position 3.
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Positional substitutions:
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Bromine (C6): Enhances electrophilic reactivity and facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
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Chlorine (C8): Introduces electron-withdrawing effects, modulating electronic properties and solubility.
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Ethyl group (C2): Contributes to lipophilicity, influencing membrane permeability and metabolic stability.
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Molecular formula: C₁₀H₁₀BrClNO₂
Molecular weight: 284.54 g/mol (calculated from atomic masses: Br = 79.90, Cl = 35.45, C = 12.01, H = 1.01, N = 14.01, O = 16.00)
Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular weight | 284.54 g/mol | Calculation |
LogP | ~2.5 (predicted) | Analog data |
Solubility | Low in water (hypothetical) | Structural analogs |
Melting point | Not reported | Literature |
Boiling point | Not reported | Literature |
Synthesis and Preparation Methods
Synthetic Routes
The synthesis typically involves stepwise functionalization of benzoxazinone precursors:
Route 1: Bromination and Chlorination of Ethyl-Substituted Precursors
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Ethyl group introduction: Alkylation of 2-amino-6-hydroxybenzoic acid derivatives with ethyl halides.
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Oxazinone ring formation: Cyclization using chloroacetyl chloride or similar reagents under basic conditions.
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Halogenation: Sequential bromination (e.g., N-bromosuccinimide) and chlorination (e.g., Cl₂ gas) at positions 6 and 8.
Route 2: One-Pot Reductive Cyclization
A method adapted from benzoxazinone synthesis :
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Nitrophenoxy-acetic acid ester → Reduction with Fe/HCl to form a diamine intermediate.
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In situ cyclization under acidic conditions to form the oxazinone core.
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Post-functionalization: Bromination and chlorination.
Reaction Conditions and Optimization
Parameter | Optimal Value | Rationale |
---|---|---|
Solvent | Chloroform or CCl₄ | Stabilizes electrophilic reagents |
Temperature | 0–25°C | Prevents over-bromination |
Catalyst | None (halogenation) | Direct electrophilic substitution |
Comparative Analysis with Structural Analogs
Substituent Variations and Their Impacts
Electron-Withdrawing vs. Donating Groups
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Chlorine (C8): Electron-withdrawing via inductive effect, reduces electron density at C8.
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Bromine (C6): Stronger electron-withdrawing than Cl, but larger size may induce steric hindrance.
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Ethyl (C2): Electron-donating alkyl group, stabilizes adjacent carbonyl via hyperconjugation.
Analog | Activity | Mechanism |
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6-Bromo-2-ethyl | Gram-positive antibacterial | Disruption of bacterial cell walls |
6-Bromo-8-fluoro | NF-κB inhibition | Suppression of pro-inflammatory cytokines |
6-Chloro-2-ethyl | CNS-targeted activity | GABA-A receptor modulation |
Pharmacokinetic Considerations
Parameter | Predicted Trend | Basis |
---|---|---|
Oral bioavailability | Moderate | Ethyl group enhances absorption |
Metabolic stability | High | Br and Cl reduce oxidative sites |
Blood-brain barrier penetration | Moderate | LogP ~2.5 balances hydrophobicity and solubility |
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Competing halogenation at C6 vs. C8 requires precise control.
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Scalability: Multistep synthesis with low yields (e.g., <50% for bromination).
Research Gaps
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In vivo efficacy: No reported preclinical studies.
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Toxicity profiling: Undefined safety margins.
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